molecular formula C12H20N4O2 B2437965 tert-butyl6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate CAS No. 2287281-71-2

tert-butyl6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate

Cat. No.: B2437965
CAS No.: 2287281-71-2
M. Wt: 252.318
InChI Key: AVGZCFBTQOOPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate is a complex organic compound with a unique structure that includes an imidazo[1,2-a][1,4]diazepine core

Properties

IUPAC Name

tert-butyl 6-amino-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-7-9(13)6-15-5-4-14-10(15)8-16/h4-5,9H,6-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGZCFBTQOOPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN2C=CN=C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate typically involves multiple steps starting from commercially available precursors. One common approach involves the condensation of appropriate amines with diazepine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Functional Group Analysis

The compound contains two key functional groups:

  • Amino group (-NH₂) at position 6

  • tert-Butyl ester (-OC(=O)-C(CH₃)₃) at position 8
    These groups drive its chemical reactivity, enabling diverse transformations.

Functional GroupPositionReactivity Profile
Amino (-NH₂)6Nucleophilic, basic, potential site for acylation/amidation
tert-Butyl ester8Susceptible to hydrolysis to carboxylic acid

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester can undergo acidic or basic hydrolysis to yield the corresponding carboxylic acid, a common reaction in organic synthesis.

Reaction Conditions

  • Acidic : H₃O⁺, elevated temperature

  • Basic : NaOH/MeOH, room temperature
    This transformation is critical for generating a free carboxylic acid group for further derivatization .

Amide Formation via Amino Group Activation

The amino group can react with acylating agents (e.g., acyl chlorides, anhydrides) to form amides.

Reaction Conditions

  • Reagents : RCOCl, DCC, HOBt, or EDC/HCl

  • Catalyst : Pyridine (base)
    Example : Reaction with benzoyl chloride yields an amide derivative.

Nucleophilic Substitution Reactions

The amino group may participate in nucleophilic aromatic substitution (if activated) or react with electrophiles like aldehydes/ketones to form imines or Schiff bases.

Reaction Conditions

  • Electrophiles : Aldehydes (e.g., benzaldehyde)

  • Catalyst : Acidic conditions (e.g., HCl)

Diazepine Ring Functionalization

The imidazo[1,2-a] diazepine core contains nitrogen atoms that may undergo alkylation, acylation, or metalation, altering electronic properties.

Example :

  • Alkylation : Reaction with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

Reaction Data Table

Reaction TypeKey Reagents/ConditionsProduct Type
tert-Butyl ester hydrolysisHCl (aq) or NaOH/MeOHCarboxylic acid derivative
Amide formationRCOCl, DCC, HOBtAmide derivative
AminationAldehydes, HClSchiff base/imine
Ring alkylationCH₃I, K₂CO₃Alkylated diazepine

Structural and Mechanistic Insights

  • Amino Group Reactivity : The -NH₂ group’s nucleophilicity enables reactions with electrophiles, making it a versatile site for functionalization .

  • Diazepine Stability : The bicyclic structure provides rigidity, influencing reaction outcomes. For example, steric hindrance may limit certain substitutions.

  • Derivatization Potential : The combination of an amino group and a carboxylate ester allows for sequential transformations, enabling tailored synthetic pathways.

Scientific Research Applications

Anxiolytic and Antidepressant Properties

Tert-butyl 6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate has been studied for its anxiolytic effects. Compounds within the imidazobenzodiazepine class have shown promise in alleviating anxiety symptoms by modulating GABAergic transmission. Research indicates that such compounds can selectively target benzodiazepine receptors, leading to reduced anxiety without the sedative effects typically associated with benzodiazepines .

Cognitive Enhancement

Recent studies have suggested that imidazobenzodiazepines may enhance cognitive functions. The compound's ability to inhibit butyrylcholinesterase (BChE) is particularly relevant in the context of Alzheimer's disease. By inhibiting BChE, these compounds can increase acetylcholine levels in the brain, potentially improving memory and cognitive performance .

Neuroprotective Effects

The neuroprotective properties of tert-butyl 6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate are also under investigation. Its structural analogs have demonstrated the ability to protect neuronal cells from apoptosis and oxidative stress. This is particularly important in neurodegenerative diseases where cell death is prevalent .

Antimicrobial Activity

While primarily noted for its neurological applications, some derivatives of imidazobenzodiazepines exhibit antibacterial properties. Studies have shown that certain compounds can inhibit the growth of both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of tert-butyl 6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate is crucial for optimizing its therapeutic efficacy. Various modifications to the imidazo ring and carboxylate group can significantly influence pharmacological activity.

ModificationEffect on Activity
Methylation at position 10Increases anxiolytic potency
Chlorination at position 7Enhances binding affinity to receptors
Substituents on the diazepine ringAlters selectivity for different receptor subtypes

Case Study 1: Anxiolytic Effects

A study evaluated the anxiolytic effects of a novel imidazobenzodiazepine derivative in a rodent model. The results indicated a significant reduction in anxiety-like behaviors compared to control groups treated with standard anxiolytics. The compound demonstrated a favorable side effect profile and enhanced efficacy at lower doses .

Case Study 2: Cognitive Impairment in Alzheimer's Disease

In a preclinical trial involving transgenic mice models of Alzheimer’s disease, tert-butyl 6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate was administered over several weeks. The treated group showed improved cognitive function as measured by maze tests and increased acetylcholine levels in the hippocampus compared to untreated controls .

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inhibiting certain enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate is unique due to its specific diazepine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Tert-butyl 6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate is a compound belonging to the imidazo[1,2-a][1,4]diazepine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on available research findings, including its pharmacological effects, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique imidazo-diazepine structure that contributes to its biological activity. The tert-butyl group and amino substitution at specific positions enhance its pharmacological properties.

Biological Activity Overview

Research indicates that imidazo[1,2-a][1,4]diazepines exhibit various biological activities, particularly in the realm of anxiolytic and anticonvulsant effects. The following sections delve into specific studies and findings related to the biological activity of tert-butyl 6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate.

Anxiolytic Activity

A study evaluating the anxiolytic potential of related imidazo[1,5-a][1,4]diazepines found that structural modifications significantly influence their efficacy. For instance:

  • Compound Efficacy : Certain compounds demonstrated high affinity for GABA_A receptors associated with anxiolytic effects. The presence of specific substituents was crucial for enhancing bioavailability and receptor binding efficacy .
  • Vogel Conflict Test : In tests designed to measure anxiety-like behavior in rats (e.g., Vogel conflict test), some ester derivatives were ineffective. However, modifications leading to improved receptor selectivity yielded promising results .

Anticonvulsant Activity

The anticonvulsant properties of imidazo[1,2-a][1,4]diazepines have also been explored:

  • Mechanism of Action : These compounds generally act as positive allosteric modulators at GABA_A receptors. The efficacy as anticonvulsants was correlated with their ability to enhance GABAergic transmission .
  • Comparative Studies : In comparative studies with known anticonvulsants like diazepam, certain derivatives exhibited comparable or superior efficacy without the typical side effects associated with benzodiazepines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is pivotal in optimizing the pharmacological profile of compounds:

Substituent Effect on Activity Remarks
Tert-butyl groupEnhances lipophilicityImproves receptor binding
Amino groupIncreases anxiolytic potentialCritical for GABA_A receptor interaction
Ester functionalityReduces bioavailabilitySuggested replacement with heterocycles for improved efficacy

This table illustrates how specific modifications can lead to enhanced biological activity.

Case Studies

Several case studies highlight the therapeutic potential of imidazo[1,2-a][1,4]diazepines:

  • Case Study 1 : A modified imidazo[1,5-a][1,4]diazepine was tested in a murine model of anxiety and showed significant anxiolytic effects without sedation .
  • Case Study 2 : Another study focused on a series of derivatives that selectively targeted GABA_A receptor subtypes (α2/3), demonstrating improved efficacy in reducing anxiety-like behavior while minimizing side effects .

Q & A

Q. What are the established synthetic routes for tert-butyl 6-amino-imidazo[1,4]diazepine-8-carboxylate?

The compound is typically synthesized via multi-step reactions, including cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl derivatives under reflux conditions. Catalysts like trifluoroacetic acid (TFA) are used to facilitate Boc-deprotection, followed by purification via flash column chromatography (e.g., silica gel with gradients of MeOH/DCM). Critical intermediates are characterized by LC-MS and NMR to confirm structural integrity .

Q. How is the compound structurally characterized?

Key techniques include:

  • 1H/13C NMR : To confirm hydrogen/carbon environments and stereochemistry.
  • LC-MS : For molecular weight validation and purity assessment.
  • IR Spectroscopy : To identify functional groups (e.g., carboxylate, amine). Crystallography or HPLC may resolve enantiomeric purity in chiral derivatives .

Q. What solvents and storage conditions are optimal for stability?

The compound is soluble in polar aprotic solvents (DCM, THF) and methanol. Stability tests indicate degradation under prolonged exposure to light or moisture. Storage at –20°C under nitrogen is recommended .

Advanced Research Questions

Q. How can synthetic yields be optimized for scaled production?

Yield optimization involves:

  • Solvent selection : Acetonitrile improves cyclization efficiency over ethanol.
  • Catalyst tuning : TFA at 0.5–1.0 eq. balances Boc-deprotection and side reactions.
  • Continuous flow chemistry : Enhances scalability and reduces reaction times (e.g., 2-hour cycles vs. 48-hour batch reactions) .

Q. What strategies address contradictions in reported biological activities?

Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) are resolved by:

  • Standardized assays : Using isogenic cell lines and fixed ATP concentrations.
  • Metabolic stability studies : Liver microsome assays to identify degradation products.
  • Structure-activity relationship (SAR) analysis : Systematic substitution of the tert-butyl or carboxylate groups .

Q. How can the core structure be modified to enhance target selectivity?

  • Electron-withdrawing groups : Difluoromethyl or trifluoromethyl substitutions at C5 improve binding to hydrophobic enzyme pockets.
  • Chiral center modulation : (R)-configured derivatives show 3–5× higher affinity for GABA receptors in docking studies.
  • Prodrug approaches : Esterification of the carboxylate enhances blood-brain barrier penetration .

Q. What methods elucidate interactions with biological targets?

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (KD values) for enzyme targets.
  • Cryo-EM/X-ray crystallography : Resolves binding modes in kinase or protease complexes.
  • Metabolomic profiling : Identifies off-target effects via LC-MS/MS analysis of treated cell lines .

Data Contradiction and Analysis

Q. How to reconcile divergent solubility data across studies?

Conflicting solubility profiles (e.g., DCM vs. aqueous buffers) are resolved by:

  • pH-dependent studies : Testing solubility at physiological (pH 7.4) vs. acidic (pH 4.5) conditions.
  • Co-solvent systems : Using PEG-400 or cyclodextrins to enhance aqueous dispersion.
  • Dynamic light scattering (DLS) : Measures aggregation tendencies in solution .

Q. Why do certain derivatives show variable metabolic stability?

Variability arises from:

  • Cytochrome P450 interactions : CYP3A4/2D6 isoforms metabolize tert-butyl groups differently.
  • Glucuronidation susceptibility : The carboxylate group is a hotspot for Phase II metabolism.
  • Species-specific differences : Rat liver microsomes vs. human hepatocytes predict in vivo clearance .

Structural and Functional Analogues

Q. What analogues share similar bioactivity profiles?

Key analogues include:

  • tert-Butyl 1,3-dibromo-diazepine-7-carboxylate : Bromine atoms enhance halogen bonding in kinase inhibition .
  • Benzyl-substituted imidazopyrazines : Improved CNS penetration due to lipophilic benzyl esters .
  • Chloro-methyl derivatives : Higher electrophilicity for covalent target engagement .
AnalogueCAS NumberUnique FeatureApplication
5-(Difluoromethyl)-2-ethyl1445951-62-1Enhanced metabolic stabilityKinase inhibitor scaffolds
Benzyl 3-(hydroxymethyl)N/AImproved solubilityNeuropharmacology

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.